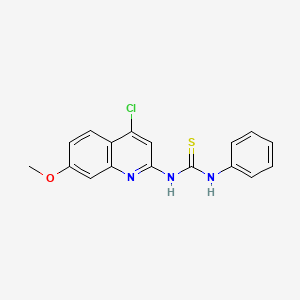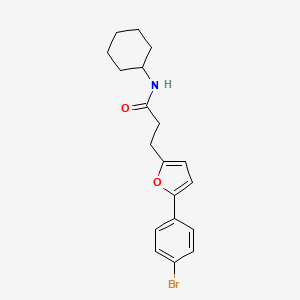
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Bromofenil)-2-furil)-N-ciclohexilpropanamida es un compuesto orgánico que presenta un grupo bromofenilo, un anillo de furano y una unidad de ciclohexilpropanamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(5-(4-Bromofenil)-2-furil)-N-ciclohexilpropanamida típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación de furano: La formación de un anillo de furano a través de reacciones de ciclización.
Formación de amida: El acoplamiento del derivado de furano con ciclohexilpropanamida usando reactivos como carbodiimidas o cloruros de ácido.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alta productividad para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(5-(4-Bromofenil)-2-furil)-N-ciclohexilpropanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión del anillo de furano a un estado más oxidado utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Reducción del grupo bromofenilo a un grupo fenilo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleofílica en el átomo de bromo utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Aminas, tioles, alcóxidos.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de derivados de fenilo.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
3-(5-(4-Bromofenil)-2-furil)-N-ciclohexilpropanamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(4-Bromofenil)-2-furil)-N-ciclohexilpropanamida implica su interacción con objetivos moleculares específicos. El grupo bromofenilo puede participar en interacciones π-π con residuos aromáticos en proteínas, mientras que el anillo de furano puede participar en enlaces de hidrógeno y otras interacciones no covalentes. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Bromofenil)-5-(4-hidroxifenil)isoxazol: Un compuesto con estructuras similares de bromofenilo y furano.
Ácido 4-bromofenilacético: Otro derivado de bromofenilo con diferentes grupos funcionales.
4-Bromofenilfentanilo: Un compuesto de bromofenilo con potentes propiedades analgésicas.
Singularidad
3-(5-(4-Bromofenil)-2-furil)-N-ciclohexilpropanamida es único debido a su combinación de un grupo bromofenilo, un anillo de furano y una unidad de ciclohexilpropanamida. Esta estructura única imparte una reactividad química específica y una actividad biológica potencial que lo distingue de otros compuestos similares.
Propiedades
Número CAS |
853331-22-3 |
|---|---|
Fórmula molecular |
C19H22BrNO2 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
3-[5-(4-bromophenyl)furan-2-yl]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C19H22BrNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h6-10,12,16H,1-5,11,13H2,(H,21,22) |
Clave InChI |
OCZVMZSMOZWIRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)


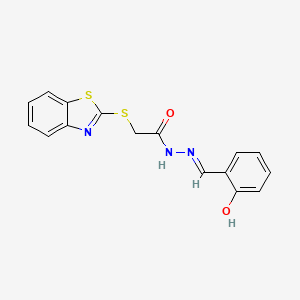

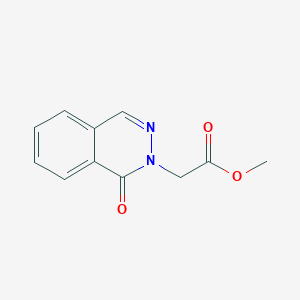

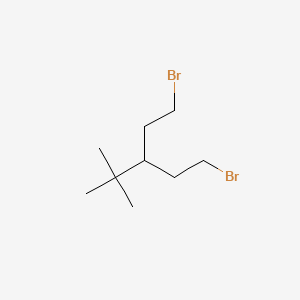
![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)


